molecular formula C20H20N4O4S B2976265 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2034378-51-1

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2976265
CAS No.: 2034378-51-1
M. Wt: 412.46
InChI Key: WJUBSCZESVLGTA-UHFFFAOYSA-N
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Description

The 8-sulfonamide substituent enhances hydrophilicity and may improve solubility compared to non-sulfonamide analogs.

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c25-19-2-1-14-9-18(10-15-3-6-24(19)20(14)15)29(26,27)22-5-7-23-12-17(11-21-23)16-4-8-28-13-16/h4,8-13,22H,1-3,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUBSCZESVLGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCCN4C=C(C=N4)C5=COC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications.

Structural Overview

The compound features a unique structural framework that includes:

  • Furan ring : Known for its diverse biological properties.
  • Pyrazole moiety : Enhances pharmacological profiles.
  • Pyrroloquinoline structure : Imparts additional biological activities.

The molecular formula is C18H20N4O3SC_{18}H_{20}N_4O_3S, indicating the presence of multiple functional groups that contribute to its biological reactivity.

1. Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

CompoundMIC (µg/mL)Activity Type
Compound 99.80DNA gyrase B inhibition
Compound 11b20Broad-spectrum antimicrobial

The compound's ability to inhibit bacterial DNA gyrase B suggests potential as an antimicrobial agent comparable to established antibiotics like ciprofloxacin .

2. Anti-inflammatory Effects

The compound also demonstrates substantial anti-inflammatory activity. In vitro studies have shown that it stabilizes human red blood cell membranes with percentages ranging from 86.70% to 99.25%, indicating its potential in treating inflammatory conditions .

3. Antioxidant Properties

The antioxidant capacity of similar compounds has been evaluated using DPPH scavenging assays, where some derivatives showed scavenging percentages between 84.16% and 90.52%. This suggests a protective role against oxidative stress .

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Inhibition of DNA gyrase : Essential for bacterial DNA replication.
  • Modulation of inflammatory pathways : Involves key signaling pathways such as NF-kB and MAPK.

This multifaceted mechanism enhances its therapeutic potential across various diseases.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of related pyrazole derivatives:

  • Synthesis Strategies : Various synthetic routes have been developed to optimize yield and purity. These include multi-step reactions involving furan and pyrazole derivatives.
  • Biological Evaluation : Compounds derived from similar structures have been tested for their efficacy against a range of pathogens and inflammatory models.
  • Clinical Relevance : The promising results in preclinical studies warrant further investigation into clinical applications for conditions such as bacterial infections and chronic inflammation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related molecules (Table 1), focusing on substituents, bioactivity, and physicochemical properties.

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Notable Features References
Target Compound Pyrrolo[3,2,1-ij]quinoline 8-sulfonamide; 4-oxo; furan-3-yl-pyrazole-ethyl Enhanced solubility (sulfonamide); potential CNS activity; metabolic stability
N-[1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(2-furyl)-6,8-dimethylquinoline-4-carboxamide Quinoline 4-carboxamide; 2-furyl; 4-fluorobenzyl-pyrazole High lipophilicity (carboxamide); furan enhances π-stacking; fluorobenzyl improves membrane permeability
4-[3-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid Dihydroquinoline 4-oxobutanoic acid; chloro; fluorophenyl-pyrazole Polar substituent (oxobutanoic acid) improves solubility; halogenation increases target affinity
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide Pyrrolo[3,2,1-ij]quinoline 8-propionamide; 4-oxo Moderate solubility (amide); simpler side chain may reduce off-target effects
Key Findings:

Sulfonamide vs. Carboxamide/Oxobutanoic Acid: The target’s 8-sulfonamide group likely offers superior aqueous solubility compared to carboxamide (e.g., ) or oxobutanoic acid (e.g., ) derivatives. Sulfonamides are more acidic (pKa ~1–2) than carboxamides (pKa ~3–5), enhancing ionization and solubility at physiological pH. However, carboxamide-containing analogs (e.g., ) may exhibit higher membrane permeability due to increased lipophilicity, favoring CNS penetration.

Furan-3-yl vs. Halogenated Aromatic Substituents :

  • The furan-3-yl group on the pyrazole ring provides metabolic resistance compared to halogenated aryl groups (e.g., 4-fluorophenyl in or 3-chlorophenyl in ). Furans are less prone to oxidative metabolism but may reduce binding affinity in halogen-dependent targets .

Pyrroloquinoline Core Modifications: The target’s 4-oxo group is conserved in analogs like N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide (), suggesting its critical role in maintaining conformational rigidity.

Bioactivity and Pharmacokinetic Insights
  • Target Compound: No direct bioactivity data is available in the provided evidence.
  • Comparative Analogs: The oxobutanoic acid derivative () demonstrated nanomolar activity in enzyme inhibition assays, attributed to its polar substituent and halogenated aryl groups. The carboxamide-containing quinoline () showed moderate cytotoxicity in cancer cell lines, likely due to enhanced lipophilicity and furan-mediated π-stacking.

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